molecular formula C16H21ClO3 B1326124 Ethyl 8-(2-chlorophenyl)-8-oxooctanoate CAS No. 898759-09-6

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Cat. No. B1326124
M. Wt: 296.79 g/mol
InChI Key: XESAUTCXIDDTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, also known as ECPO, is an organic compound that can be used in a variety of scientific applications. ECPO is a colorless, crystalline solid that is slightly soluble in water. It is an ester of 2-chlorophenol and 8-oxooctanoic acid. Its main use is in the synthesis of other compounds, such as 2-chlorobenzoic acid, which is used in the pharmaceutical industry. It is also used in the synthesis of certain polymers and as a catalyst in organic reactions.

Scientific Research Applications

Voltammetric Method for Anticancer Prodrug Determination

Stępniowska et al. (2017) developed a stripping voltammetric method for determining ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), an anticancer prodrug. This method utilized adsorptive stripping voltammetry at a bismuth film electrode for sensitive and inexpensive detection of ETTA in serum, a significant advancement in medical diagnostics (Stępniowska et al., 2017).

Asymmetric Synthesis in Drug Development

Tsuboi et al. (1987) described the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal from ethyl 3-chloro-2-oxooctanoate. This synthesis is crucial for the development of 14,15-Leukotriene A4, highlighting the compound's role in producing significant pharmacological agents (Tsuboi et al., 1987).

Development of Novel Fused Pyrazine Ring Systems

Bakhite et al. (1995) synthesized various derivatives of ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, contributing to the creation of new fused pyrazine ring systems. This research offers insights into the versatility of ethyl 8-(2-chlorophenyl)-8-oxooctanoate derivatives in creating complex chemical structures (Bakhite et al., 1995).

Corrosion Inhibition in Industrial Applications

Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, as corrosion inhibitors for copper. Their findings provide a potential industrial application of these compounds in protecting metal surfaces (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 8-(2-chlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESAUTCXIDDTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645864
Record name Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

CAS RN

898759-09-6
Record name Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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